CL097 hydrochloride
Description
Contextualizing CL097 (hydrochloride) as a Synthetic Imidazoquinoline Derivative
CL097 (hydrochloride) is a synthetic compound belonging to the imidazoquinoline family. nih.gov It is a highly water-soluble derivative of R848 (Resiquimod), another well-known imidazoquinoline compound. invivogen.cominvivogen.comsmolecule.com The development of synthetic small molecules like CL097 and other imidazoquinolines, such as Imiquimod and Gardiquimod, has provided researchers with powerful tools to probe the mechanisms of the innate immune system. nih.gov These synthetic agonists mimic pathogen-associated molecular patterns (PAMPs), which are molecules associated with pathogens, thereby activating the immune system. medchemexpress.com
Significance as a Toll-like Receptor (TLR) Agonist in Innate Immunity
The primary significance of CL097 (hydrochloride) in immunology lies in its role as a potent agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8). medchemexpress.commedchemexpress.com TLRs are a class of proteins that play a crucial role in the innate immune system by recognizing structurally conserved molecules from microbes. medchemexpress.com TLR7 and TLR8 are located in the endosomes of immune cells and are responsible for detecting single-stranded RNA (ssRNA), a common component of viruses. nih.govinvivogen.com
By activating TLR7 and TLR8, CL097 (hydrochloride) initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs). invivogen.com This, in turn, results in the production of a variety of pro-inflammatory cytokines and type I interferons (IFN-α/β). nih.govinvivogen.com This robust immune stimulation underscores the compound's importance in studying antiviral responses and its potential as a vaccine adjuvant. nih.gov
Detailed Research Findings
CL097 (hydrochloride) has been shown to be a more potent agonist for human TLR7 (hTLR7) compared to other TLR7/8 agonists like CL075, and specific TLR7 agonists such as Gardiquimod™ and Imiquimod. invivogen.cominvivogen.com However, it is a less potent agonist for human TLR8 (hTLR8) than compounds like CL075 and the specific TLR8 agonist TL8-506. invivogen.cominvivogen.com Interestingly, CL097 activates mouse TLR7 (mTLR7) but not mouse TLR8 (mTLR8). invivogen.cominvivogen.com
The activation of TLR7 and TLR8 by CL097 (hydrochloride) has distinct downstream effects. TLR7 activation is particularly effective at inducing the production of IFN-α and IFN-γ associated chemokines. nih.gov In contrast, TLR8 agonism leads to a pro-inflammatory cytokine profile that includes TNF-α, IL-12, and MIP-1α. nih.gov
Research has demonstrated that CL097 (hydrochloride) can induce the activation of NF-κB in HEK293 cells transfected with TLR7 at a concentration of 0.1 μM, and in TLR8-transfected cells at 4 μM. nih.govmedchemexpress.com Furthermore, it has been observed to induce the production of pro-inflammatory cytokines in macrophages. medchemexpress.commedchemexpress.comdcchemicals.com In human neutrophils, while CL097 (hydrochloride) alone does not activate the NADPH oxidase system, it significantly enhances its activation when stimulated by fMLF. medchemexpress.comnih.gov This priming effect involves the phosphorylation of the p47phox subunit of the NADPH oxidase complex. medchemexpress.comnih.gov
Studies have also highlighted the compound's ability to activate plasmacytoid dendritic cells (pDCs), which are key producers of type I interferons. invivogen.cominvivogen.com In the context of immune suppression often seen in conditions like sepsis and cancer, CL097 has been shown to inhibit the expression of negative regulators of TLR4 signaling, namely IRAK-M and BCL-3. nih.gov This leads to an increased production of cytokines like TNF-alpha, IL-10, and IL-12, suggesting a potential to counteract immune hyporesponsiveness. nih.gov
| Receptor Specificity and Potency | Cell Type | Observed Effect | Reference |
| Human TLR7 (hTLR7) | HEK293 cells | More potent agonist than CL075, Gardiquimod™, Imiquimod | invivogen.com, invivogen.com |
| Human TLR8 (hTLR8) | HEK293 cells | Less potent agonist than CL075 and TL8-506 | invivogen.com, invivogen.com |
| Mouse TLR7 (mTLR7) | - | Activates mTLR7 | invivogen.com, invivogen.com |
| Mouse TLR8 (mTLR8) | - | Does not activate mTLR8 | invivogen.com, invivogen.com |
| Immunological Response | Cell Type | Key Findings | Reference |
| Cytokine Production | Macrophages | Induces pro-inflammatory cytokines | medchemexpress.com, medchemexpress.com, dcchemicals.com |
| NF-κB Activation | TLR7-transfected HEK293 cells | Activation at 0.1 μM | medchemexpress.com, nih.gov |
| NF-κB Activation | TLR8-transfected HEK293 cells | Activation at 4 μM | medchemexpress.com, nih.gov |
| NADPH Oxidase Priming | Human Neutrophils | Primes for increased fMLF-stimulated ROS production | medchemexpress.com, nih.gov |
| Plasmacytoid Dendritic Cell (pDC) Activation | pDCs | Strong inducer of activation | invivogen.com, invivogen.com |
| Inhibition of Negative Regulators | Monocyte-derived macrophages | Inhibits IRAK-M and BCL-3 expression | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H15ClN4O |
|---|---|
Molecular Weight |
278.74 g/mol |
IUPAC Name |
2-(ethoxymethyl)-3H-imidazo[4,5-c]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C13H14N4O.ClH/c1-2-18-7-10-16-11-8-5-3-4-6-9(8)15-13(14)12(11)17-10;/h3-6H,2,7H2,1H3,(H2,14,15)(H,16,17);1H |
InChI Key |
KTOHDRYYPGXUNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NC2=C(N1)C(=NC3=CC=CC=C32)N.Cl |
Origin of Product |
United States |
Mechanisms of Action and Molecular Interactions of Cl097 Hydrochloride
Toll-like Receptor Agonism Profile
CL097 is characterized as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). nih.govresearchgate.net However, its activity is not uniform across these receptors or across different species, exhibiting a distinct profile of specificity, potency, and selectivity.
In human immune cells, CL097 is a recognized agonist for both TLR7 and TLR8. invivogen.comnih.gov TLR7 and TLR8 are phylogenetically and structurally related, and both are located within endosomal compartments where they can detect microbial nucleic acids. invivogen.comnih.govinvivogen.com The activation of both receptors by CL097 indicates that it mimics the molecular patterns of natural ligands, such as viral ssRNA, that bind to these receptors. medchemexpress.comnih.gov This dual agonism allows CL097 to stimulate a broad range of immune cells; TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells like monocytes, macrophages, and myeloid dendritic cells. invivogen.comnih.govnih.gov
While CL097 activates both human TLR7 and TLR8, it displays a preferential and higher potency for TLR7. invivogen.com This selectivity is demonstrated in studies using reporter cell lines, where CL097 induces the activation of the transcription factor NF-κB at significantly different concentrations for each receptor. For instance, in HEK293 cells transfected with TLR7, CL097 can induce NF-κB activation at a concentration of 0.1 µM. medchemexpress.comnih.govmedchemexpress.commedchemexpress.com In contrast, a concentration of 4 µM is required to achieve the same effect in TLR8-transfected cells. medchemexpress.comnih.govmedchemexpress.commedchemexpress.com This indicates a substantially stronger agonistic activity towards TLR7 compared to TLR8. This preferential activation of TLR7 contributes to its strong capacity to induce type I interferons (IFN-α/β), a key function of TLR7-expressing pDCs. invivogen.comnih.gov
| Receptor | Cell Line | Effective Concentration (NF-κB Activation) |
|---|---|---|
| Human TLR7 | Transfected HEK293 | 0.1 µM |
| Human TLR8 | Transfected HEK293 | 4 µM |
The activity of CL097 demonstrates significant species-specificity. The compound is a potent agonist of murine TLR7, similar to its activity on the human ortholog. invivogen.com However, CL097 does not activate murine TLR8. invivogen.com This distinction is crucial for the interpretation of preclinical studies conducted in mouse models, as the immunological effects observed will be mediated exclusively through TLR7. This inactivity at murine TLR8 is a known difference among imidazoquinoline compounds and highlights the evolutionary divergence in ligand recognition between human and murine TLR8.
CL097 is part of the imidazoquinoline chemical class, which includes several other well-characterized TLR agonists. researchgate.net A comparative analysis reveals distinct potency profiles among these compounds.
vs. R848 (Resiquimod): CL097 is a highly water-soluble derivative of R848. invivogen.com Both compounds are dual agonists of human TLR7 and TLR8. invivogen.comresearchgate.net
vs. Imiquimod and Gardiquimod: CL097 is a more potent agonist for human TLR7 than the TLR7-specific agonists Imiquimod and Gardiquimod. invivogen.com For example, studies on pDCs show that CL097 induces stronger responses, including cytokine release and upregulation of costimulatory molecules, compared to Imiquimod. nih.govresearchgate.netsemanticscholar.org
vs. CL075: When compared to CL075, another TLR7/8 agonist, CL097 is more potent at activating human TLR7. invivogen.com Conversely, CL097 is a less potent human TLR8 agonist than CL075. invivogen.com
| Compound | Target Receptor(s) | Relative Potency Notes |
|---|---|---|
| CL097 | Human TLR7/8, Murine TLR7 | - Higher potency for hTLR7 than Imiquimod, Gardiquimod, and CL075.
|
| R848 (Resiquimod) | Human TLR7/8 | - Potent dual TLR7/8 agonist. CL097 is a derivative. |
| Imiquimod | Human TLR7 | - Less potent hTLR7 agonist than CL097. |
| Gardiquimod | Human TLR7 | - Less potent hTLR7 agonist than CL097. |
| CL075 | Human TLR7/8 | - Less potent hTLR7 agonist than CL097.
|
Structural analyses of TLRs have provided insight into how compounds like CL097 mediate their effects. Both TLR7 and TLR8 possess two potential ligand-binding sites within their extracellular domains, designated Site 1 and Site 2. invivogen.com
Site 1: This site is highly conserved between TLR7 and TLR8 and is responsible for binding nucleosides or small molecule base analogs like CL097. invivogen.com The specific amino acid residues within Site 1 are what determine the ligand preference of each receptor. invivogen.com Occupancy of Site 1 by an agonist is the critical step that allows for receptor dimerization and the initiation of downstream signaling. invivogen.com
Site 2: This site is less conserved and binds to ssRNA, enhancing the binding affinity of Site 1. invivogen.com
Crystal structures of the human TLR8 ectodomain in complex with CL097 have been determined. nih.govspring8.or.jp These studies reveal that TLR8 exists as a preformed, unliganded dimer. nih.govspring8.or.jp The binding of two agonist molecules, such as CL097, into the interface between the two TLR8 protomers triggers a significant conformational change. nih.gov This rearrangement converts the dimer from an inactive to an activated state, bringing the intracellular TIR domains into close proximity, which is necessary for the recruitment of adaptor proteins and subsequent signaling. nih.gov
Downstream Intracellular Signaling Pathways
Upon activation by CL097, TLR7 and TLR8 recruit the adaptor protein MyD88 (Myeloid differentiation primary response 88) to their intracellular TIR domains. invivogen.comnih.gov This initiates a well-defined signaling cascade that culminates in the activation of key transcription factors.
The engagement of MyD88 leads to the formation of a complex with IRAK (IL-1 receptor-associated kinase) family members, ultimately leading to the activation of TRAF6 (TNF receptor-associated factor 6). researchgate.net This cascade bifurcates to activate two major pathways:
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The activation of TRAF6 leads to the phosphorylation and degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. invivogen.comnih.govnih.gov
IRF (Interferon Regulatory Factor) Pathway: The MyD88-dependent pathway also leads to the activation of IRF5 and IRF7. invivogen.comnih.gov IRF7 is particularly crucial for TLR7 signaling in pDCs, leading to the robust production of type I interferons (IFN-α/β). nih.gov
Furthermore, CL097-mediated signaling involves the activation of mitogen-activated protein kinases (MAPKs), including p38 and ERK1/2 (extracellular signal-regulated kinases 1/2). medchemexpress.commedchemexpress.comnih.gov In human neutrophils, CL097 has been shown to prime the NADPH oxidase enzyme for enhanced reactive oxygen species (ROS) production by stimulating the phosphorylation of its p47phox component, a process dependent on p38 MAPK, ERK1/2, and protein kinase C. medchemexpress.comnih.gov In dendritic cells, the activation of the p38 MAPK signaling pathway by CL097 is linked to the increased expression of IL-1β, IL-6, and IL-23, which in turn promotes the development of IL-17-producing T helper cells (Th17). arvojournals.org
Activation of NF-κB Signaling Pathways
CL097 is a potent activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway through its interaction with TLR7 and TLR8. invivogen.commedchemexpress.comnih.gov Upon binding to these endosomal receptors, CL097 triggers a signaling cascade that results in the activation of NF-κB. invivogen.commedchemexpress.com This activation is crucial for the transcription of a wide array of pro-inflammatory cytokines and chemokines. invivogen.com
Studies utilizing HEK293 cells transfected with either TLR7 or TLR8 have demonstrated the differential potency of CL097. In TLR7-transfected cells, NF-κB activation was observed at a concentration of 0.1 μM, while in TLR8-transfected cells, a concentration of 4 μM was required to induce a similar response. medchemexpress.commedchemexpress.commedchemexpress.com This indicates that CL097 is a more potent agonist for TLR7 than for TLR8 in this experimental system. invivogen.com The activation of the NF-κB pathway is a central mechanism by which CL097 exerts its immunostimulatory effects. nih.gov
| Cell Type | Concentration for NF-κB Activation |
|---|---|
| TLR7 transfected HEK293 cells | 0.1 μM |
| TLR8-transfected HEK293 cells | 4 μM |
Induction of Interferon Regulatory Factor (IRF) Pathways
In addition to NF-κB, CL097 also activates the Interferon Regulatory Factor (IRF) pathways through TLR7 and TLR8 engagement. invivogen.com This leads to the production of type I interferons (IFN-α/β), which are critical for antiviral immunity. invivogen.com The activation of IRF pathways is a key feature of the response to TLR7/8 agonists.
Reporter cell lines have confirmed that CL097 is capable of activating both TLR7- and TLR8-dependent IRF pathways. invivogen.com In plasmacytoid dendritic cells (pDCs), which are major producers of type I interferons, CL097 stimulation leads to a significant release of IFN-α. nih.gov In fact, CL097 has been shown to be a stronger inducer of IFN-α release from pDCs compared to other TLR7 and TLR9 ligands. nih.govsemanticscholar.org
Engagement of Mitogen-Activated Protein Kinase (MAPK) Cascades
The signaling cascades initiated by CL097 also involve the activation of Mitogen-Activated Protein Kinases (MAPKs). medchemexpress.commedchemexpress.commedchemexpress.comnih.gov MAPKs are a family of protein kinases that play a crucial role in regulating a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. nih.govnih.govmdpi.com
Studies in human neutrophils have demonstrated that CL097 induces the hyperactivation of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS), through the activation of p38 MAPK and ERK1/2 pathways. medchemexpress.commedchemexpress.commedchemexpress.comnih.gov The activation of these MAPK pathways is essential for the phosphorylation of the NADPH oxidase component p47phox. nih.gov While the direct activation of JNK by CL097 is less characterized, JNK is a known stress-activated protein kinase often co-activated with p38 MAPK in response to inflammatory stimuli. nih.govnih.gov
CL097 plays a significant role in priming the NADPH oxidase in human neutrophils by stimulating the phosphorylation of its cytosolic component, p47phox. medchemexpress.commedchemexpress.comnih.gov While CL097 alone does not induce NADPH oxidase activation, it dramatically increases the activation stimulated by N-formyl-methionyl-leucyl-phenylalanine (fMLF). nih.gov This priming effect is associated with the phosphorylation of p47phox on specific serine residues, including Ser315, Ser328, and Ser345. nih.gov
The phosphorylation of these sites is regulated by different kinases. The phosphorylation of Ser315 and Ser345 is dependent on the p38 MAPK and ERK1/2 pathways. nih.gov
| Phosphorylation Site | Regulating Kinase Pathway |
|---|---|
| Ser315 | p38 MAPK, ERK1/2 |
| Ser328 | Protein Kinase C |
| Ser345 | p38 MAPK, ERK1/2 |
Further investigation into the signaling pathways involved in CL097-mediated priming of NADPH oxidase has revealed the involvement of Protein Kinase C (PKC) and the peptidyl-prolyl isomerase Pin1. medchemexpress.commedchemexpress.commedchemexpress.comnih.gov Inhibition of PKC was found to decrease the phosphorylation of Ser328 on p47phox. nih.gov
Additionally, CL097 was shown to induce the activation of Pin1. nih.gov Pin1 is known to regulate the function of various proteins by catalyzing the cis-trans isomerization of proline-directed phosphoserine/threonine bonds. researchgate.netmdpi.comscienceopen.comnih.gov The inhibition of Pin1 with juglone (B1673114) was found to block the CL097-mediated priming of fMLF-induced p47phox phosphorylation and subsequent superoxide (B77818) production. nih.gov This indicates a critical role for Pin1 in the signaling cascade initiated by CL097 in neutrophils. nih.gov
Inflammasome Activation and Regulation
Recent evidence suggests that CL097 can also activate the NLRP3 inflammasome. nih.govnih.gov The inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by processing and activating the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). nih.govnih.gov
The activation of the NLRP3 inflammasome by CL097 is thought to occur through the production of mitochondrial reactive oxygen species (mtROS). nih.govnih.gov CL097 may target mitochondria, leading to an increase in mtROS, which in turn triggers the assembly and activation of the NLRP3 inflammasome. nih.govnih.gov Interestingly, some studies suggest that CL097 can activate the NLRP3 inflammasome independently of potassium efflux, a common trigger for NLRP3 activation by other stimuli. nih.gov
Induction of NLRP3 Inflammasome Activation
CL097, a ligand for Toll-like receptor 7 (TLR7), is recognized for its capacity to induce activation of the NLRP3 inflammasome. uq.edu.aunih.gov This activation is a key component of the innate immune response, leading to the maturation and release of pro-inflammatory cytokines. The process of NLRP3 inflammasome activation typically requires two signals: a priming signal that upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β), and an activation signal that triggers the assembly of the inflammasome complex. nih.govmdpi.com CL097 can provide the activation signal, leading to the assembly of the multiprotein complex composed of NLRP3, the adaptor protein ASC, and pro-caspase-1. nih.govnih.gov This assembly facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. nih.gov
Characterization of Potassium Efflux-Independent NLRP3 Activation
A distinguishing feature of CL097-mediated NLRP3 inflammasome activation is its independence from potassium (K+) efflux. uq.edu.aunih.govresearchgate.net While a decrease in intracellular potassium concentration is a common trigger for NLRP3 activation by many canonical stimuli, CL097 operates through a different pathway. nih.govresearchgate.net This potassium efflux-independent mechanism has also been observed with the related molecule imiquimod. uq.edu.aunih.govnih.gov Research has demonstrated that CL097 can induce NLRP3 activation and subsequent IL-1β secretion even in environments where potassium efflux is inhibited. uq.edu.aunih.gov This indicates that the molecular events initiated by CL097 bypass the need for this common upstream signaling event, pointing towards a direct or alternative pathway to engage the NLRP3 inflammasome machinery. nih.govnih.gov The activation of the NLRP3 inflammasome by CL097 still requires the component NEK7, which acts downstream of potassium efflux for canonical activators. nih.govelsevierpure.com
Role of Mitochondrial Complex I Inhibition and Reactive Oxygen Species (ROS) Production
The mechanism underlying the potassium efflux-independent activation of the NLRP3 inflammasome by CL097 involves the targeting of mitochondria. uq.edu.auelsevierpure.combohrium.com Specifically, CL097 has been shown to inhibit mitochondrial Complex I of the electron transport chain. uq.edu.auelsevierpure.combohrium.com Inhibition of Complex I disrupts the normal flow of electrons, leading to an increase in the production of mitochondrial reactive oxygen species (ROS). uq.edu.auelsevierpure.comarvojournals.org This burst of ROS is a critical signaling event that promotes the activation of the NLRP3 inflammasome. uq.edu.aumdpi.comelsevierpure.com The production of ROS by inhibited Complex I is a known phenomenon, with different classes of inhibitors affecting ROS levels in distinct ways. nih.govnih.gov The ROS generated as a result of CL097's action on Complex I contributes to the oxidative stress that is sensed by the NLRP3 inflammasome, leading to its assembly and activation. uq.edu.auelsevierpure.com
| Finding | Mechanism | Reference |
| NLRP3 Activation | CL097 induces the assembly and activation of the NLRP3 inflammasome. | uq.edu.aunih.gov |
| Potassium Efflux | The activation of NLRP3 by CL097 is independent of potassium efflux. | uq.edu.aunih.govnih.govresearchgate.net |
| Mitochondrial Targeting | CL097 inhibits mitochondrial Complex I. | uq.edu.auelsevierpure.combohrium.com |
| ROS Production | Inhibition of Complex I by CL097 leads to a burst of reactive oxygen species. | uq.edu.aumdpi.comelsevierpure.comarvojournals.org |
| Cellular Process | Effect of CL097 | Consequence | Reference |
| Endosome-TGN Retrograde Transport | Inhibition | Retention of cargo (e.g., StxB, TGN46) in endosomes | biorxiv.org |
Immunomodulatory and Cellular Effects of Cl097 Hydrochloride
Cytokine and Chemokine Induction
The interaction of CL097 with TLR7 and TLR8 initiates signaling pathways that culminate in the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs). This leads to the transcription and secretion of a host of cytokines and chemokines, which are critical for orchestrating immune responses.
Promotion of Pro-inflammatory Cytokine Secretion in Macrophages
CL097 is a potent inducer of pro-inflammatory cytokine production in macrophages. Upon stimulation with CL097, monocyte-derived macrophages exhibit a significant increase in the secretion of key inflammatory mediators. Research has demonstrated that co-stimulation of monocyte cultures with CL097 and a TLR4 agonist results in a significantly enhanced induction of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-10 (IL-10), and Interleukin-12 (IL-12) researchgate.net. This capacity to drive a robust pro-inflammatory response underscores the compound's role as a powerful immune activator.
| Cytokine | Effect of CL097 on Macrophages |
| TNF-α | Significantly increased induction researchgate.net. |
| IL-10 | Significantly increased induction researchgate.net. |
| IL-12 | Significantly increased induction researchgate.net. |
Stimulation of Th17-Polarizing Cytokines (IL-1β, IL-6, IL-23) in Dendritic Cells
CL097 directly influences dendritic cells (DCs) to secrete cytokines that are essential for the differentiation of T helper 17 (Th17) cells, a T cell subset crucial for mucosal immunity and implicated in autoimmune inflammation. Studies have shown that bone marrow-derived DCs treated with CL097 exhibit upregulated mRNA and protein expression of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-23 (IL-23) arvojournals.org. These CL097-matured DCs subsequently gain an enhanced ability to promote the development of IL-17-producing T cells (Th17 cells) arvojournals.org. This effect is mediated, at least in part, through the activation of the p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway within the dendritic cells arvojournals.org. The neutralization of IL-1β, IL-6, and IL-23 has been shown to partially inhibit the DC-mediated induction of Th17 cells, confirming the importance of these cytokines in the process nih.gov.
Activation and Functional Modulation of Immune Cell Subsets
Beyond cytokine induction, CL097 exerts direct effects on various immune cell populations, altering their activation state and functional capabilities.
Activation of Plasmacytoid Dendritic Cells (pDCs)
CL097 is a strong inducer of plasmacytoid dendritic cell (pDC) activation nih.gov. pDCs are specialized innate immune cells known for their prodigious production of type I interferons in response to viral infections. Upon stimulation with CL097, pDCs undergo significant phenotypic changes indicative of activation. This includes a notable increase in cell size and the upregulation of various surface molecules nih.gov.
Research comparing CL097 with other TLR ligands found it to be a particularly potent activator of pDCs. It significantly increases the expression of costimulatory molecules, which are essential for the subsequent activation of adaptive immune cells like T cells nih.govresearchgate.net.
Table 1: Upregulation of Costimulatory Molecules on pDCs by CL097
| Surface Molecule | Function | Effect of CL097 |
| MHC-II | Antigen Presentation to CD4+ T cells | Upregulation nih.govresearchgate.net. |
| CD40 | Costimulatory signal for T cell activation | Upregulation nih.govresearchgate.net. |
| CD80 | Costimulatory signal for T cell activation | Upregulation nih.govresearchgate.net. |
| CD86 | Costimulatory signal for T cell activation | Upregulation nih.govresearchgate.net. |
In addition to surface marker changes, CL097 stimulation leads to the robust release of cytokines from pDCs, including IFN-α, IL-12p70, TNF-α, and IL-6 nih.govresearchgate.net.
Neutrophil Activation and Granule Release Markers (CD11b, CD66 Upregulation; CD62L Loss)
Neutrophil activation is a critical process in the innate immune response, characterized by changes in the expression of surface adhesion molecules that facilitate migration and effector functions. The activation state of neutrophils can be assessed by monitoring specific cell surface markers biocompare.comnih.gov. Upregulation of CD11b (an integrin) and CD66b (a glycosylphosphatidylinositol-anchored protein) from intracellular granules to the cell surface is a hallmark of neutrophil degranulation and activation biocompare.comnih.govresearchgate.net. Conversely, activation also leads to the rapid shedding of CD62L (L-selectin), an adhesion molecule that tethers circulating neutrophils to the endothelium researchgate.net. This loss of CD62L facilitates neutrophil egress from the bloodstream toward sites of inflammation. While direct studies detailing CL097's effect on these specific markers are limited, its known role in priming and activating neutrophils suggests it contributes to this characteristic activation phenotype.
Table 2: Key Markers of Neutrophil Activation
| Surface Marker | Location on Resting Neutrophil | Change Upon Activation | Functional Implication |
| CD11b | Low surface expression, stored in granules | Upregulation biocompare.comresearchgate.net. | Increased adhesion and migration biocompare.com. |
| CD66b | Stored in secondary and tertiary granules | Upregulation biocompare.comnih.gov. | Marker of degranulation and activation nih.gov. |
| CD62L | High surface expression | Shedding/Loss researchgate.net. | Facilitates transendothelial migration researchgate.net. |
Priming of NADPH Oxidase Activity in Neutrophils
CL097 does not typically induce direct activation of the neutrophil nicotinamide adenine dinucleotide phosphate (NADPH) oxidase complex on its own. Instead, it acts as a priming agent. Priming prepares the neutrophil for an exaggerated response to a secondary stimulus, resulting in a faster and more robust activation of the NADPH oxidase and subsequent production of reactive oxygen species (ROS).
Treatment of human neutrophils with CL097 leads to a dramatic increase in ROS production when the cells are subsequently stimulated with agonists like N-formyl-methionyl-leucyl-phenylalanine (fMLF). The mechanism behind this priming effect involves the phosphorylation of p47phox, a critical cytosolic component of the NADPH oxidase complex. CL097 induces the phosphorylation of p47phox on specific serine residues (Ser315, Ser328, and Ser345), a key step that facilitates the assembly of the active enzyme complex upon receiving a secondary activation signal.
Modulation of Major Histocompatibility Complex Class I (HLA Class I) Expression on Neutrophils
The activation of neutrophils, key effector cells in the innate immune system, leads to significant changes in their cell surface molecule expression, including molecules crucial for interaction with other immune cells. Research has demonstrated that stimulation of neutrophils with the Toll-like receptor 7 and 8 (TLR7/8) agonist CL097, in combination with granulocyte-macrophage colony-stimulating factor (GM-CSF), results in a notable downregulation of Major Histocompatibility Complex Class I (MHC Class I, also known as HLA Class I) molecules on the neutrophil surface.
In an experimental setting, freshly isolated human neutrophils were stimulated with CL097 and GM-CSF. This stimulation induced a strong upregulation of classical neutrophil activation markers, such as CD11b and CD66b, alongside the shedding of L-selectin (CD62L). Concurrently, a significant decrease in the surface expression of classical HLA class I molecules (HLA-A, B, C) was observed within 20 minutes of stimulation scispace.com. This reduction in HLA Class I expression is a critical immunomodulatory event, as these molecules are fundamental in the regulation of cytotoxic immune responses.
The following table summarizes the observed changes in neutrophil surface markers upon stimulation with CL097 and GM-CSF.
| Surface Marker | Change upon Stimulation | Function |
| CD11b | Strong upregulation | Adhesion and phagocytosis |
| CD66b | Strong upregulation | Adhesion and activation |
| CD62L | Loss of expression (shedding) | Lymph node homing |
| HLA Class I (A, B, C) | Significant decrease | Presentation of endogenous antigens; interaction with inhibitory receptors on NK cells |
This table illustrates the modulation of key surface molecules on neutrophils following activation with CL097 and GM-CSF, highlighting the significant downregulation of HLA Class I.
Influence on Natural Killer (NK) Cell-Mediated Apoptosis of Neutrophils
The downregulation of HLA Class I molecules on activated neutrophils has profound functional consequences, particularly concerning their interaction with Natural Killer (NK) cells. NK cells play a crucial role in immune surveillance and can eliminate target cells that have lost HLA Class I expression, a phenomenon known as "missing-self" recognition. The inhibitory receptors on NK cells, such as Killer-cell immunoglobulin-like receptors (KIRs) and the CD94/NKG2A heterodimer, recognize HLA Class I molecules. When these interactions are diminished, the balance of signals within the NK cell shifts towards activation, leading to cytotoxicity.
Experimental evidence has directly linked the CL097-induced downregulation of HLA Class I on neutrophils to an increased susceptibility to NK cell-mediated apoptosis scispace.com. Inflammatory neutrophils, characterized by their reduced HLA Class I expression after activation, were found to be more sensitive to killing by NK cells. This process is believed to be a vital mechanism for the safe removal of activated neutrophils at inflammatory sites, thereby contributing to the resolution of inflammation and preventing tissue damage that could result from the release of harmful neutrophil contents scispace.com.
The data suggests a regulatory feedback loop where NK cells can actively induce apoptosis in neutrophils that have been engaged in an inflammatory response, with the loss of HLA Class I serving as a key signal for their elimination.
| Condition | Neutrophil HLA Class I Expression | Susceptibility to NK Cell-Mediated Cytotoxicity |
| Unstimulated Neutrophils | Normal | Low |
| CL097/GM-CSF Stimulated Neutrophils | Decreased | Enhanced |
This table demonstrates the inverse relationship between HLA Class I expression on neutrophils and their susceptibility to NK cell-mediated killing, as influenced by stimulation with CL097.
Influence on Adaptive Immune Responses
Enhancement of Autoreactive Th17 Responses in Experimental Models
The influence of TLR7 agonists, such as CL097, on T helper 17 (Th17) cells, a key lineage in the pathogenesis of many autoimmune diseases, appears to be context-dependent. Some studies indicate that TLR7 stimulation can promote Th17 responses. For instance, research has shown that plasmacytoid dendritic cells (pDCs) stimulated through TLR7 can support the effector functions of Th17 cells. Furthermore, in mouse models, the topical application of the TLR7/8 agonist imiquimod can induce a psoriasis-like skin inflammation characterized by an increase in Th17 cells and the expression of Th17-related cytokines like IL-17 and IL-23.
Conversely, other studies suggest a suppressive role for TLR7 signaling on Th17 differentiation. One study demonstrated that activation of TLR7 signaling directly in T cells can inhibit both the initial differentiation of naive T cells into Th17 cells and the production of IL-17 by already established Th17 cells. This inhibitory effect was observed in the context of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, where treatment with a TLR7 ligand resulted in a reduction of disease severity nih.gov. These conflicting findings suggest that the effect of CL097 on Th17 responses may be influenced by various factors, including the specific cell types being stimulated, the local cytokine milieu, and the particular autoimmune disease model being studied.
Induction of Cytotoxic T Lymphocyte (CTL) Function in Autoimmune Diabetes Models
In the context of autoimmune diabetes, research has clearly demonstrated that TLR7 stimulation can enhance the function of diabetogenic cytotoxic T lymphocytes (CTLs). Studies utilizing the non-obese diabetic (NOD) mouse model, which spontaneously develops a form of autoimmune diabetes similar to human Type 1 diabetes, have provided direct evidence for the role of CL097 in augmenting autoreactive CD8+ T cell responses.
In vivo administration of CL097 to NOD mice led to the activation of T cells and dendritic cells, along with an increase in proinflammatory cytokines nih.gov. More specifically, when CL097 was administered in combination with a CD40 agonist, it significantly enhanced the antigen-specific cytotoxic activity of CTLs against target cells pulsed with an islet autoantigen peptide (islet-specific glucose-6-phosphatase catalytic subunit-related protein, IGRP) nih.gov. This heightened CTL function resulted in an accelerated onset of autoimmune diabetes in this model nih.gov. These findings indicate that TLR7 agonists like CL097 can break immune tolerance and amplify the destructive capacity of autoreactive CTLs that target and destroy insulin-producing beta cells in the pancreas.
| Treatment Group (NOD Mice) | CTL-Mediated Specific Lysis of Islet Autoantigen Targets | Outcome |
| Control | Baseline | Spontaneous diabetes development |
| CL097 + CD40 Agonist | Enhanced | Accelerated onset of autoimmune diabetes |
This table summarizes the findings on the effect of CL097 in combination with a CD40 agonist on CTL function and disease progression in the NOD mouse model of autoimmune diabetes. nih.gov
Preclinical Research Applications of Cl097 Hydrochloride
Application in Autoimmune Disease Models
The ability of CL097 to potently stimulate an immune response has made it a compound of interest for investigating the mechanisms of autoimmune diseases. By activating TLR7 and TLR8, CL097 can be used to study how the innate immune system contributes to the breakdown of self-tolerance and the progression of autoimmune conditions.
In preclinical studies using the non-obese diabetic (NOD) mouse model, which spontaneously develops autoimmune diabetes similar to human Type 1 diabetes, CL097 has been shown to accelerate disease onset. frontiersin.org The administration of CL097 in these mice leads to the activation of T cells and dendritic cells. frontiersin.org This cellular activation is accompanied by an increase in the levels of proinflammatory cytokines and both Type 1 and Type 2 interferons. frontiersin.org
Research has demonstrated that TLR7 stimulation enhances the cytotoxic function of CD8+ T cells that are specific to islet autoantigens. frontiersin.org For instance, in vivo studies revealed that treatment with CL097, particularly in combination with a CD40 agonist, resulted in significantly enhanced cytotoxicity against target cells pulsed with an islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP) peptide. medchemexpress.comfrontiersin.org This heightened immune attack on islet cells directly contributes to the accelerated development of autoimmune diabetes in this model. frontiersin.org
| Treatment Group | Observed Effect on Specific Lysis of IGRP-peptide Targets |
|---|---|
| CL097 (alone) | Modest specific lysis (~25%) medchemexpress.com |
| CL097 + CD40 Agonist | Approximately twofold increase in specific lysis compared to CL097 alone medchemexpress.comfrontiersin.org |
Experimental Autoimmune Uveitis (EAU) is a T-cell-mediated autoimmune disease model that serves as a paradigm for human uveitis. frontiersin.orgnih.gov The model is induced in susceptible animals by immunization with retinal antigens, leading to intraocular inflammation. nih.govucl.ac.uk While CL097 itself has not been extensively documented in EAU models, research using the closely related TLR7 agonist R848 provides significant insight into the role of TLR7 activation in this disease. frontiersin.org
Studies have shown that TLR7 expression is induced on retinal pigment epithelial (RPE) cells in EAU mice. frontiersin.orgnih.gov The administration of the TLR7 agonist R848 was found to cause a more aggressive disease progression, which was associated with significantly higher levels of the uveopathogenic cytokine IL-17. nih.govfrontiersin.org Activation of TLR7 signaling appears to enhance the inflammatory response and impair the barrier function of the RPE, facilitating the infiltration of autoreactive T cells into the eye. frontiersin.orgnih.gov Given that CL097 is also a potent TLR7 agonist, these findings suggest its potential utility in EAU models to investigate the mechanisms by which innate immune activation exacerbates intraocular autoimmune inflammation.
Neuroinflammatory Research
Neuroinflammation is an inflammatory response within the brain or spinal cord and is a hallmark of many neurodegenerative diseases and central nervous system (CNS) injuries. nih.gov CL097 is utilized in this field to simulate pathogen- or damage-induced inflammation, allowing researchers to dissect the complex cellular and molecular pathways involved.
As a TLR7 agonist, CL097 is capable of inducing distinct neuroinflammatory responses within the CNS. bms.com Intracerebroventricular administration of TLR7 agonists in animal models has been shown to elicit a strong interferon-beta (IFNβ) response. nih.gov This Type I interferon response is a key feature of the brain's innate immune reaction to viral nucleic acids. bms.com Unlike agonists for other TLRs, such as TLR9, which tend to induce a broader and more robust inflammatory cytokine and chemokine profile, the response to TLR7 stimulation is more specifically characterized by this pronounced IFNβ production with only low-level increases of other cytokines. bms.comnih.gov This specific response profile makes CL097 a useful tool for studying the particular consequences of Type I interferon signaling in the CNS, separate from a more generalized inflammatory cascade.
A primary consequence of TLR7 activation within the CNS is the activation of glial cells, including astrocytes and microglia. nih.gov These cells are the resident immune cells of the brain and play a central role in initiating and regulating neuroinflammatory processes. arvojournals.org Upon activation by a TLR7 agonist like CL097, glial cells undergo morphological and functional changes, leading to the production and release of various signaling molecules, including chemokines. hkeybio.com
Chemokines such as CCL2 are produced by activated microglia, astrocytes, and neurons. nih.gov The release of these chemokines is a critical step in the neuroinflammatory cascade, as they are responsible for attracting other immune cells to the site of inflammation or injury. By stimulating glial cells to produce chemokines, CL097 can be used in preclinical models to study the mechanisms of leukocyte recruitment to the CNS and the subsequent impact on neuronal health and function.
Antiviral and Antiprion Research Endeavors
The fundamental mechanism of CL097—the activation of TLR7 and TLR8—positions it as a compound of interest in antiviral research due to the central role these receptors play in detecting viral pathogens. nih.govbms.com Furthermore, independent of this canonical pathway, the compound has demonstrated unexpected activity in models of prion disease.
In the context of antiviral research, the utility of CL097 is based on its ability to mimic the presence of single-stranded viral RNA, thereby triggering a potent innate immune response. TLR7 and TLR8 are key players in antiviral immunity, and their activation leads to the production of Type I interferons and other cytokines that establish an antiviral state in surrounding cells and help to orchestrate an adaptive immune response. bms.com
In antiprion research, CL097 and other related TLR7/8 agonists have been evaluated for their activity against mammalian prions. In a cell-based assay, CL097 was shown to possess antiprion activity. Interestingly, further investigation revealed that the antiprion activity of CL097 and related compounds is independent of their ability to stimulate Toll-like receptors. This suggests a separate mechanism of action, potentially involving the inhibition of the protein folding activity of the ribosome (PFAR), which is implicated in prion propagation.
| Compound | Activity in Yeast Prion Assay | Activity in Mammalian Prion Cell-Based Assay |
|---|---|---|
| CL097 | Active | Active |
| Imiquimod (IQ) | Active | Active |
| Gardiquimod | Active | Active |
| R-848 (Resiquimod) | Active | Active |
| CL-075 | Active | Active |
| Loxoribine | Active | Active |
Data sourced from PLOS One.
Assessment of Antiprion Activity in Yeast Models
Yeast models, particularly those involving prions like [PSI+] and [URE3], serve as valuable platforms for high-throughput screening of compounds with potential antiprion activity. nih.gov These models have successfully identified various molecules that can inhibit or eliminate prions. researchgate.net For instance, research has demonstrated that Imiquimod, a Toll-like receptor 7 (TLR7) agonist structurally related to the imidazoquinoline class of compounds, possesses anti-prion activity against both [PSI+] and [URE3] yeast prions. nih.gov However, a direct assessment of CL097 (hydrochloride) for its antiprion activity within these specific yeast model systems has not been detailed in the available research literature. While yeast-based assays have validated the activity of other molecules, including quinacrine and chlorpromazine, specific findings related to CL097 are not presently documented. nih.govresearchgate.net
Exploration of Adjuvant Potential in Vaccine Development
The potential of CL097 (hydrochloride) as a vaccine adjuvant is rooted in its function as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). Adjuvants are critical components of modern vaccines, enhancing the immune response to antigens. researchgate.net TLR agonists are a key class of adjuvants that activate innate immunity, which in turn orchestrates a more robust and targeted adaptive immune response. invivogen.com
CL097 is a water-soluble derivative of the imidazoquinoline compound R848 and activates immune cells through TLR7 and TLR8. invivogen.com These receptors are located in endosomes and recognize single-stranded RNA, a hallmark of viral infections. invivogen.com Their activation triggers downstream signaling pathways, leading to the production of Type I interferons (IFN-α/β) and various pro-inflammatory cytokines. invivogen.com This cytokine milieu is crucial for the maturation of antigen-presenting cells (APCs), such as dendritic cells, and for promoting a T-helper 1 (Th1) biased immune response, which is effective for clearing viral and intracellular pathogens. invivogen.com Imidazoquinoline compounds are recognized as effective adjuvants for their ability to activate dendritic cells and B cells, inducing cytokines that support Th1 immunity and antibody production. invivogen.com The immunostimulatory properties of CL097 make it a candidate for investigation in preclinical vaccine formulations.
Table 1: Immunological Effects of CL097 Relevant to Adjuvant Potential
| Mechanism of Action | Key Immune Cells Activated | Key Cytokines Induced | Potential Adjuvant Effect |
|---|---|---|---|
| TLR7 and TLR8 Agonism | Plasmacytoid Dendritic Cells (pDCs), Myeloid Dendritic Cells (mDCs), B cells | Type I Interferons (IFN-α/β), IL-12, TNF-α | Enhancement of antigen-specific Th1 immune responses and antibody production |
Cancer Immunotherapy Research Axis
CL097 (hydrochloride) has been investigated as a potent activator of plasmacytoid dendritic cells (pDCs), which represents a significant area of research in cancer immunotherapy. invivogen.comnih.gov pDCs are specialized immune cells that express high levels of TLR7 and are primary producers of type I interferons in response to TLR7 ligands. nih.govsemanticscholar.org The activation of pDCs is a critical step in bridging the innate and adaptive immune systems to generate an anti-tumor response. nih.gov
Preclinical research has shown that CL097 is a strong inducer of pDC activation. invivogen.com In one comparative study, CL097 was found to induce stronger responses in pDCs than other TLR ligands, including the TLR7 ligand Imiquimod (IMQ) and the TLR9 ligand CpG A. nih.govnih.gov
The key findings from this research axis include:
Morphological Changes : Treatment with CL097 induced significant morphological changes in pDCs, causing the cells to enlarge considerably as soon as 24 hours after stimulation. semanticscholar.org
Upregulation of Costimulatory Molecules : CL097 significantly upregulated the expression of costimulatory molecules on the surface of pDCs, including MHC-II, CD40, CD80, and CD86. This is a critical step for the effective priming of T cells. nih.gov
Increased Cytotoxic Potential : The compound was shown to increase the expression of cytotoxic molecules like Granzyme B in pDCs, suggesting an enhancement of their direct or indirect tumor-killing capabilities. nih.gov
Cytokine Production : CL097 stimulated pDCs to release significantly increased levels of key immunomodulatory cytokines, including IL-12p70, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). semanticscholar.org The effect of CL097 on cytokine release was consistently among the strongest compared to other tested TLR ligands. semanticscholar.org
These findings underscore the potential utility of CL097 in cancer treatment strategies where robust activation of pDCs is desired to initiate and sustain an anti-tumor immune response. nih.gov
Table 2: Effect of CL097 on Plasmacytoid Dendritic Cell (pDC) Activation Markers
| Marker Type | Specific Marker | Observation | Reference |
|---|---|---|---|
| Costimulatory Molecule | MHC-II | Upregulated | nih.gov |
| CD40 | Upregulated | nih.gov | |
| CD80 | Upregulated | nih.gov | |
| CD86 | Upregulated | nih.gov | |
| Cytotoxic Molecule | Granzyme B | Upregulated | nih.gov |
| Pro-inflammatory Cytokine | IL-12p70 | Increased Secretion | semanticscholar.org |
| TNF-α | Increased Secretion | semanticscholar.org | |
| IL-6 | Increased Secretion | semanticscholar.org |
Methodological Considerations in Cl097 Hydrochloride Research
In Vitro Cellular and Biochemical Assay Systems
TLR-specific reporter cell lines are instrumental in dissecting the specific receptor interactions of CL097. These genetically engineered cell lines express specific human or mouse TLRs and contain reporter genes, such as secreted embryonic alkaline phosphatase (SEAP) or Lucia luciferase, linked to TLR signaling pathways. Activation of the TLR by a ligand like CL097 leads to the expression of the reporter protein, which can be easily quantified.
HEK-Blue™ cells, derived from the human embryonic kidney 293 (HEK293) cell line, are a widely used platform. invivogen.comnih.govnih.govcellosaurus.org Studies have utilized HEK-Blue™ cells expressing human TLR7 (hTLR7), mouse TLR7 (mTLR7), human TLR8 (hTLR8), or mouse TLR8 (mTLR8) to characterize the specificity and potency of CL097. invivogen.com Research indicates that CL097 is a potent agonist for both human TLR7 and TLR8. medchemexpress.com Specifically, CL097 activates NF-κB in TLR7-transfected HEK293 cells at a concentration of 0.1 μM and in TLR8-transfected cells at 4 μM. medchemexpress.com It has been shown to be a more potent hTLR7 agonist compared to other TLR7/8 agonists like CL075, and TLR7 agonists such as Gardiquimod™ and Imiquimod. invivogen.com However, it is a less potent hTLR8 agonist than CL075. invivogen.com
THP1-Dual™ reporter cells, derived from a human monocytic leukemia cell line, are another critical tool. nih.govcellosaurus.orgnih.gov These cells are particularly valuable as they can express two reporter genes simultaneously, allowing for the concurrent monitoring of both the NF-κB and interferon regulatory factor (IRF) pathways. invivogen.comcellosaurus.org Studies using THP1-Dual™ cells expressing human TLR7 or TLR8 have confirmed that CL097 can activate both TLR7- and TLR8-dependent NF-κB and IRF signaling pathways. invivogen.cominvivogen.cominvivogen.com
Table 1: Activity of CL097 in TLR-Specific Reporter Cell Lines
| Cell Line | Reporter Pathway | Target Receptor | Outcome of CL097 Stimulation | Reference |
|---|---|---|---|---|
| HEK-Blue™ hTLR7 | NF-κB (SEAP) | Human TLR7 | Potent activation | invivogen.com |
| HEK-Blue™ hTLR8 | NF-κB (SEAP) | Human TLR8 | Activation (less potent than for hTLR7) | invivogen.com |
| HEK-Blue™ mTLR7 | NF-κB (SEAP) | Mouse TLR7 | Activation | invivogen.com |
| HEK-Blue™ mTLR8 | NF-κB (SEAP) | Mouse TLR8 | No activation | invivogen.com |
| THP1-Dual™ hTLR7 | NF-κB (SEAP) & IRF (Lucia) | Human TLR7 | Activation of both pathways | invivogen.com |
To understand the effects of CL097 in a more physiologically relevant context, researchers utilize primary immune cells isolated from human donors. These studies provide insights into how CL097 modulates the functions of key players in the innate immune response.
In human monocytes and monocyte-derived macrophages, CL097 has been shown to inhibit the expression of negative regulators of TLR4 signaling, such as IL-1 receptor-associated kinase M (IRAK-M) and B-cell leukemia 3 (BCL-3). nih.govresearchgate.net This inhibition is associated with a significant increase in the induction of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-10 (IL-10), and interleukin-12 (IL-12) upon TLR stimulation. nih.govresearchgate.net
Studies on human neutrophils have revealed that CL097 can induce hyperactivation of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS). medchemexpress.com This effect is achieved by stimulating the phosphorylation of the p47phox subunit of the NADPH oxidase complex. medchemexpress.commedchemexpress.com
Plasmacytoid dendritic cells (pDCs), a specialized subset of dendritic cells, are strongly activated by CL097. invivogen.comresearchgate.netsemanticscholar.org This activation leads to dramatic morphological changes, including significant cell enlargement. semanticscholar.org Furthermore, CL097 stimulation of pDCs upregulates the expression of co-stimulatory molecules and cytotoxic molecules. semanticscholar.orgnih.gov In studies involving peripheral blood mononuclear cells (PBMCs), CL097 stimulation has been shown to induce TNF-α production in monocytes and both TNF-α and interferon-alpha (IFN-α) in pDCs. nih.gov
Gene expression analysis techniques are vital for understanding the transcriptional changes induced by CL097 in immune cells. Quantitative Polymerase Chain Reaction (qPCR) and RNA Sequencing (RNA-seq) are two powerful methods employed for this purpose. nih.govnih.govmdpi.comfrontiersin.orgmdpi.com
qPCR allows for the precise measurement of the expression levels of specific target genes. In the context of CL097 research, qPCR can be used to validate the upregulation of genes encoding pro-inflammatory cytokines and other immune-related molecules identified through broader screening methods. For instance, RT-qPCR has been used to verify the overexpression of human TLR8 in engineered THP1-Dual™ hTLR8 cells. invivogen.com
RNA-seq provides a comprehensive, unbiased view of the entire transcriptome of a cell population. This technique can reveal novel genes and pathways affected by CL097 treatment. For example, RNA sequencing has been used to assess the differential activation states of pDCs mediated by various TLR ligands, which could include CL097, to understand the broader gene expression patterns beyond canonical TLR7/8 stimulation. researchgate.net
Western blotting is a fundamental technique used to detect and quantify specific proteins within a sample. In CL097 research, it is particularly useful for examining the activation of signaling pathways through the detection of protein phosphorylation.
A key application of Western blotting in the study of CL097 is the analysis of the phosphorylation status of proteins involved in TLR signaling cascades. For example, research on human neutrophils has demonstrated that CL097 induces the phosphorylation of p47phox, a critical component of the NADPH oxidase complex, in a concentration-dependent manner. medchemexpress.commedchemexpress.com This finding directly links CL097 stimulation to the priming of neutrophils for an enhanced respiratory burst.
Flow cytometry is an indispensable tool for the multiparametric analysis of single cells in suspension. youtube.com It is extensively used in CL097 research for two primary purposes: immunophenotyping of immune cells based on their cell surface markers and the quantification of intracellular cytokine production. nih.govbiocompare.com
By using fluorescently labeled antibodies against specific cell surface proteins, researchers can identify and quantify different immune cell populations within a mixed sample, such as PBMCs. Following stimulation with CL097, flow cytometry can be used to assess changes in the expression of activation markers and co-stimulatory molecules on various cell types. For instance, in pDCs activated with CL097, flow cytometry has been used to measure the upregulation of MHC-II, CD40, CD80, and CD86. researchgate.netnih.gov
Intracellular cytokine staining (ICS) combined with flow cytometry allows for the identification of which specific cell types are producing particular cytokines in response to CL097. lww.com This technique involves stimulating cells in the presence of a protein transport inhibitor, which causes cytokines to accumulate within the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against the cytokines of interest. Studies have used this method to show that CL097 induces the production of TNF-α in monocytes and both TNF-α and IFN-α in pDCs. nih.govlww.com
Table 2: Upregulation of Cell Surface Markers on pDCs by CL097 Measured by Flow Cytometry
| Cell Surface Marker | Function | Observation | Reference |
|---|---|---|---|
| MHC-II | Antigen presentation | Upregulated expression after CL097 activation | researchgate.netnih.gov |
| CD40 | Co-stimulation | Upregulated expression after CL097 activation | researchgate.netnih.gov |
| CD80 | Co-stimulation | Upregulated expression after CL097 activation | researchgate.netnih.gov |
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based assay for quantifying the concentration of soluble proteins, such as cytokines, in biological fluids like cell culture supernatants. nih.govnih.govsignosisinc.comrevvity.comsanquin.org
In research involving CL097, ELISA is a standard method to measure the amount of cytokines secreted by immune cells following stimulation with the compound. For example, studies have employed ELISA to quantify the increased production of TNF-α, IL-10, and IL-12 by human monocyte cultures treated with CL097. nih.govresearchgate.net This technique provides a quantitative measure of the pro-inflammatory and immunomodulatory effects of CL097 on different immune cell populations. The high sensitivity and specificity of ELISA make it a reliable method for determining the cytokine profile induced by this TLR7/8 agonist. nih.gov
Measurement of Reactive Oxygen Species (ROS) Production
In research involving CL097, the measurement of Reactive Oxygen Species (ROS) is a critical methodological consideration to understand its impact on cellular oxidative processes. CL097, a potent agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), has been shown to induce the formation of intracellular ROS. invivogen.com Specifically, CL097 can induce the priming of NADPH oxidase, which leads to an increased production of ROS when stimulated. nih.gov It promotes the hyperactivation of the NADPH oxidase by stimulating the phosphorylation of p47phox, a key cytosolic component of the enzyme complex. nih.gov
Several established methods are employed to quantify ROS production in response to stimuli like CL097. These techniques are crucial for elucidating the downstream effects of TLR7/8 activation on cellular stress and signaling pathways.
Fluorogenic Dyes: A common and widely used method involves cell-permeable fluorogenic dyes such as 2′,7′-dichlorodihydrofluorescein diacetate (H2DCF-DA). mdpi.com Once inside the cell, H2DCF-DA is deacetylated by cellular esterases and subsequently oxidized by ROS into the highly fluorescent 2′,7′-dichlorofluorescein (DCF). The resulting fluorescence intensity, which can be measured using fluorescence microscopy, flow cytometry, or a microplate reader, is proportional to the amount of ROS produced. mdpi.com
Chemiluminescence Assays: Chemiluminescence-based methods provide another sensitive approach for ROS detection. Probes like luminol and lucigenin emit light upon oxidation by various reactive oxygen species. invivogen.com This light emission can be quantified with a luminometer to measure both intracellular and extracellular ROS levels. invivogen.com
Griess Assay: For the specific measurement of nitric oxide (NO), a type of reactive nitrogen species, the Griess assay is often utilized. mdpi.com This colorimetric assay detects nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. mdpi.com
These assays allow researchers to quantify the oxidative stress induced by CL097, providing insights into its role in inflammatory and immune responses. invivogen.comnih.gov
Table 1: Common Assays for ROS Measurement in Cellular Studies
| Assay Type | Probe/Reagent | Detected Species | Detection Method |
|---|---|---|---|
| Fluorescence | H2DCF-DA | General ROS (H₂O₂, OH•, etc.) | Plate Reader, Flow Cytometry, Microscopy |
| Chemiluminescence | Luminol / Lucigenin | General ROS (O₂⁻, H₂O₂, etc.) | Luminometer |
| Colorimetric | Griess Reagent | Nitric Oxide (via nitrite) | Spectrophotometer / Plate Reader |
Confocal Microscopy for Subcellular Localization and Organelle Trafficking Studies
Confocal microscopy is an indispensable tool for investigating the subcellular activities related to CL097, particularly because its targets, TLR7 and TLR8, are endosomal pattern recognition receptors. invivogen.comnih.gov This advanced imaging technique provides high-resolution, optically sectioned images of cells, eliminating out-of-focus fluorescence and enabling precise three-dimensional visualization of intracellular components. nih.gov
In the context of CL097 research, confocal microscopy is expertly suited for:
Studying TLR Trafficking: The activation and signaling of TLRs are tightly regulated by their subcellular compartmentalization. nih.gov Upon stimulation with an agonist like CL097, endosomal TLRs can undergo dynamic trafficking to specific intracellular compartments to initiate signaling cascades. researchgate.net Confocal microscopy allows researchers to visualize and track this movement in real-time. nih.gov
Determining Subcellular Localization: By using fluorescently tagged proteins (e.g., TLR7-GFP), researchers can determine the precise location of these receptors within the cell, such as in early endosomes, lysosomes, or other organelles. nih.gov Co-localization studies, where the TLR is labeled with one fluorophore and a specific organelle marker is labeled with another, can confirm the receptor's residence in response to CL097. springernature.com
Visualizing Signaling Complexes: This technique can be used to study the spatial organization of TLRs and their downstream signaling mediators. It allows for the visualization of the formation of signaling complexes following receptor activation by CL097. nih.gov
Methodologically, these studies often involve transfecting cells with expression plasmids that encode fluorescently-tagged versions of the proteins of interest (e.g., TLR7, TLR8) or using immunofluorescence with specific antibodies to label the endogenous proteins. nih.govnih.gov The ability to track the dynamic redistribution of these receptors and associated molecules after treatment with CL097 provides crucial insights into the mechanisms of TLR7/8-mediated immune responses. researchgate.net
Preclinical In Vivo Model Systems
Application in Murine Disease Models (e.g., NOD Mice)
The non-obese diabetic (NOD) mouse is a standard and widely used model for studying T-cell mediated autoimmune diseases, particularly type 1 diabetes. nih.gov In this context, CL097 has been utilized as a tool to investigate the role of TLR7 stimulation in the progression of autoimmunity. nih.gov
Research using NOD mice has demonstrated that the administration of CL097 can significantly influence the course of autoimmune diabetes. nih.gov In one key study, in vivo administration of CL097 led to the activation of T cells and dendritic cells. nih.gov This activation was accompanied by an increase in the levels of proinflammatory cytokines and type 1/2 interferons (IFNs). nih.gov
Furthermore, when combined with a CD40 agonist, CL097 treatment resulted in enhanced cytotoxicity against islet-specific autoantigen peptide targets. nih.gov This combined stimulation ultimately accelerated the onset of autoimmune diabetes in the NOD mice. nih.gov These findings underscore the role of TLR7 activation in promoting diabetogenic T cell function and establish the utility of CL097 in models designed to study the mechanisms of autoimmune diseases. nih.gov
Table 2: Effects of CL097 Administration in NOD Mouse Model
| Experimental Finding | Observed Effect | Reference |
|---|---|---|
| Immune Cell Activation | Activation of T cells and dendritic cells | nih.gov |
| Cytokine Production | Increased levels of proinflammatory cytokines and type 1/2 IFNs | nih.gov |
| Antigen-Specific Cytotoxicity | Enhanced cytotoxicity against islet autoantigen targets (with CD40 agonist) | nih.gov |
| Disease Onset | Accelerated onset of autoimmune diabetes | nih.gov |
Intracerebroventricular (icv) Inoculation in Newborn Mice for Neuroinflammatory Studies
Intracerebroventricular (icv) inoculation is a valuable technique for delivering substances directly into the central nervous system (CNS), bypassing the blood-brain barrier. In newborn or neonatal mice, this method is particularly effective because the immature ependymal lining allows for widespread diffusion of injected agents from the cerebral ventricles into the brain parenchyma. nih.gov
While studies specifically detailing the icv inoculation of CL097 in newborn mice are not prevalent, the application of other TLR7 agonists in similar models provides a strong rationale for its use in neuroinflammatory and neurodevelopmental research. For instance, a study in a preterm fetal sheep model demonstrated that icv administration of the TLR7 agonist Gardiquimod, following severe hypoxia-ischemia, markedly reduced both white and gray matter damage. nih.gov This neuroprotective effect was associated with an increase in anti-inflammatory cytokines, such as interferon-β and interleukin-10. nih.gov
Given that TLR7 is developmentally regulated in the brain, with maximal expression during late fetal and early neonatal periods, the icv inoculation of CL097 in newborn mice represents a potent methodological approach to:
Investigate the direct effects of TLR7/8 activation on neuroinflammation and glial cell activation in the developing brain. nih.gov
Study the potential neuroprotective or, conversely, detrimental effects of early-life immune activation on brain development and injury. nih.govnih.gov
Explore how TLR7/8 signaling modulates cytokine production within the CNS and influences subsequent behavioral or developmental outcomes. nih.gov
This model system would allow researchers to dissect the specific roles of the TLR7/8 pathway in the neonatal brain's response to inflammatory stimuli, which is critical for understanding perinatal brain injury and neurodevelopmental disorders. nih.govmdpi.com
Structure Activity Relationships Sar and Chemical Analogs of Cl097 Hydrochloride
Chemical Scaffolds and Derivatives
CL097 belongs to the 1H-imidazo[4,5-c]quinoline class of compounds, which are potent synthetic agonists for TLR7 and TLR8. nih.govrsc.org This chemical family represents the first small heterocyclic molecules identified as TLR7/8 agonists. nih.gov The core imidazoquinoline scaffold is the foundational structure from which CL097 and other well-known agonists like Imiquimod (R837) and Resiquimod (R848) are derived. nih.govrsc.orgnih.gov
CL097 is specifically a highly water-soluble derivative of Resiquimod (R848). invivogen.com Like R848, it activates both TLR7 and TLR8. invivogen.comtandfonline.cominvivogen.com The fundamental structure consists of a quinoline (B57606) ring fused to an imidazole (B134444) ring. Modifications at various positions on this scaffold—notably N-1, C-2, and C-4—dramatically influence the resulting compound's immunological activity. nih.govnih.gov For instance, Resiquimod is recognized as a more potent activator of TLR7 compared to the first-generation compound, Imiquimod, and also possesses TLR8 agonistic activity, which Imiquimod lacks. nih.govnih.gov CL097 retains the dual TLR7/8 agonism of its parent compound, R848, but with a preference for TLR7. invivogen.com
Detailed SAR studies on the imidazoquinoline scaffold have revealed critical structural requirements for activity. A primary amino group (-NH2) at the C-4 position is considered essential for potent TLR7/8 agonism, and most modifications at this site lead to a loss of potency. nih.govresearchgate.netnih.gov Similarly, the N-1 and C-2 positions are key sites for derivatization to modulate activity and selectivity. nih.govnih.gov
The discovery of the immunological properties of the imidazoquinoline scaffold spurred the investigation of other imidazole-based and heterocyclic systems as potential TLR7/8 agonists. nih.govrsc.org The goal of this exploration has been to identify novel chemical scaffolds that might offer improved potency, better selectivity, or different pharmacokinetic properties.
Researchers have delineated that the N-1 benzyl (B1604629) and C2-n-butyl groups are minimal structural components for significant TLR7/8 activity in imidazoquinolines. nih.gov This finding has been applied to the design of related heterocyclic systems. For example, the synthesis of 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine, an imidazopyridine analog, resulted in a compound that was a specific agonist for human TLR7 with negligible TLR8 activity. nih.gov This demonstrates that replacing the quinoline part of the scaffold with a pyridine (B92270) ring can shift the selectivity profile.
Further research has extended to a variety of other heterocyclic scaffolds, including:
Thiazoloquinolines: Compounds like CL075 (3M-002) feature a thiazole (B1198619) ring instead of an imidazole ring and exhibit TLR8-specific activity. oup.com
Purine and Adenine Mimetics: Given that the natural ligands for TLR7 and TLR8 are single-stranded RNA, molecules that mimic the structure of nucleosides, such as 8-oxoadenine and other purine-like scaffolds, have been developed as agonists. researchgate.net
Furopyridines and Benzimidazoles: Exploration into these scaffolds has led to the identification of pure TLR8 agonists with no detectable activity at TLR7. acs.org
This broader exploration highlights that while the imidazoquinoline core is a highly successful scaffold, the fundamental interactions required for TLR7/8 activation can be achieved by a range of heterocyclic systems. nih.govrsc.org
Modulation of TLR Specificity and Potency
Subtle changes to the chemical structure of imidazoquinoline-based compounds can lead to major variations in their activity and their relative selectivity for TLR7 versus TLR8. nih.govrsc.org This allows for the fine-tuning of the immune response, as TLR7 and TLR8 activation leads to distinct cytokine profiles. oup.comnih.gov
The agonistic activity of these heterocyclic compounds is strictly dependent on the electronic configuration of the scaffold. nih.govrsc.orgresearchgate.net The arrangement of atoms and electrons within the fused ring system is critical for proper binding to the receptor. The aminoquinolyl portion of the molecule is understood to mediate binding within the receptor's binding pocket through hydrogen bonds and stacking effects. frontiersin.org Replacement of the core imidazole ring of the imidazoquinoline scaffold with a triazole or cyclic urea (B33335) leads to a complete loss of activity, underscoring the importance of the specific electronic and structural features of the heterocyclic core. nih.govnih.gov
Structural modifications at different positions of the imidazoquinoline ring are the primary means of modulating potency and selectivity for TLR7 and TLR8. nih.govnih.gov This selectivity is crucial because TLR7 and TLR8 trigger different downstream signaling pathways and are expressed in different immune cell subsets, leading to distinct patterns of cytokine production. oup.comoup.com
TLR7-selective agonists primarily activate plasmacytoid dendritic cells (pDCs), leading to the production of Type I interferons (IFN-α) and IFN-regulated chemokines. oup.comnih.govresearchgate.net
TLR8-selective agonists tend to activate myeloid dendritic cells (mDCs), monocytes, and macrophages, resulting in the production of proinflammatory cytokines and chemokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and IL-1β. oup.comnih.govnih.govresearchgate.net
The following table summarizes key structure-activity relationships for the imidazoquinoline scaffold:
| Position of Modification | Structural Change | Effect on TLR Activity & Selectivity | Resulting Cytokine Profile Impact |
| C-2 | Increasing alkyl chain length | Activity at both TLR7 and TLR8 increases with chain length. nih.gov Optimal TLR7 activity is often seen with a C2-n-butyl group. nih.govumn.edu Optimal TLR8 activity is seen with a C2-pentyl group. nih.govumn.edu | Longer alkyl chains favoring TLR8 lead to higher induction of IL-1β, IL-12, and IFN-γ. nih.govumn.edu |
| N-1 | Addition of aminoalkyl groups | Short aminoalkyl chains (ethyl-, propyl-, butylamino) at this position confer TLR8 selectivity. nih.gov | Pure TLR8 agonists with these modifications induce higher levels of IL-1β, IL-12, and IFN-γ, promoting a Th1-polarizing response. nih.gov |
| N-1 | Addition of a benzyl group | The presence of a benzyl group at N-1, particularly with a C2-butyl group, creates a potent TLR7 agonist. nih.gov | Favors a TLR7-mediated response, characterized by IFN-α induction. nih.gov |
| N-1 | Hydroxyl groups on N-1 benzyl ring | Incorporation of phenolic hydroxyl groups on an N-1 benzyl substituent results in improved TLR7 selectivity with a significant loss of TLR8 activity. nih.gov | Enhances the IFN-α dominant profile typical of TLR7 activation. |
| C-7 | Addition of a methoxycarbonyl group | Can enhance cytokine production, including IL-1β, sometimes independently of TLR7/8 activation. acs.org Can also be used as a point of modification without losing activity. nih.gov | May lead to enhanced production of IL-1β, a key cytokine for CD4 T cell activation. acs.org |
These relationships demonstrate that the binding pocket of TLR7 is generally more tolerant of bulky aliphatic substitutions at the N-1 position, whereas TLR8 activity is highly correlated to specific N-1 substitutions. nih.gov
Rational Design and Synthesis of CL097 Analogs
The detailed understanding of SAR for the imidazoquinoline scaffold allows for the rational design and synthesis of novel analogs with specific, predetermined immunological properties. nih.govresearcher.life This structure-based approach aims to create new chemical entities with improved potency, enhanced selectivity for either TLR7 or TLR8, or optimized pharmacokinetic profiles. acs.orgfrontiersin.org
The design process often starts with a known active compound, or "lead," such as CL097 or Resiquimod. nih.govchemrxiv.org Crystal structures of TLR8 in complex with imidazoquinoline agonists have provided atomic-level insights into how these molecules bind, revealing key hydrogen bonds and hydrophobic interactions. acs.orgnih.gov This structural information is invaluable for designing new molecules that can better exploit the functionalities within the receptor's binding pocket. acs.orgnih.gov
For example, based on the knowledge that short aminoalkyl groups at the N-1 position confer TLR8 selectivity, a series of N1-modified imidazoquinolines were synthesized to identify pure TLR8 agonists. nih.gov In another study, a systematic exploration of substituents on an N-1 benzyl group was conducted to identify highly potent and selective TLR7 agonists. nih.govchemrxiv.org
The synthesis of these analogs typically involves multi-step chemical processes. For instance, creating a library of imidazoquinolines can start with the synthesis of a substituted 4-chloro-3-nitroquinoline, which is then reacted with various amines and subsequently reduced and cyclized to form the core imidazo[4,5-c]quinoline ring system. rsc.orgrsc.org Further modifications, such as adding diverse groups to the N-1 or C-2 positions, are then carried out to generate the final target compounds. rsc.orgrsc.org This systematic approach of design, synthesis, and biological evaluation allows for the continued discovery of novel TLR agonists with potential therapeutic applications. nih.govresearchgate.net
Q & A
Q. What molecular mechanisms underlie CL097’s activation of TLR7/8, and how can these pathways be experimentally validated?
CL097 activates TLR7/8 by binding to endosomal receptors, triggering downstream signaling via MyD88 and NF-κB, which induces pro-inflammatory cytokines (e.g., TNF-α, IL-6) and NADPH oxidase-dependent ROS production . To validate:
- TLR specificity : Use TLR7/8-knockout cells or selective inhibitors (e.g., IRS661 for TLR7) in HEK293-TLR7/8 reporter systems .
- Pathway analysis : Measure phosphorylated IκBα or nuclear translocation of NF-κB via immunofluorescence/Western blot .
- ROS quantification : Employ fluorescent probes (e.g., DCFDA) or lucigenin-based assays in fMLF-stimulated neutrophils .
Q. Which experimental models are most appropriate for studying CL097’s immunomodulatory effects?
Q. How should researchers quantify CL097-induced cytokine expression in immune cells?
- qPCR : Use the 2^-ΔΔCt method with reference genes (e.g., GAPDH) for relative quantification of TNF-α, IL-6, or IFN-γ .
- ELISA/Flow cytometry : Validate protein levels in culture supernatants or intracellular staining .
- Normalization : Include unstimulated controls and TLR-specific agonists (e.g., imiquimod for TLR7) to confirm pathway specificity .
Advanced Research Questions
Q. How can contradictory data on CL097’s adjuvant efficacy (e.g., vs. CpG) be resolved experimentally?
Studies show CL097 induces weaker CD4+ T cell expansion than CpG due to NO/PGE2-mediated apoptosis . To address discrepancies:
- Dose optimization : Titrate CL097 (e.g., 0.2–5 μg/mL) in DC-T cell co-cultures to balance activation vs. toxicity .
- Inhibitor screens : Use L-NMMA (NOS inhibitor) and indomethacin (COX inhibitor) to rescue T cell viability .
- Temporal analysis : Monitor T cell dynamics at early (≤4 days) and late (≥11 days) stages post-stimulation .
Q. What methodologies elucidate CL097’s role in autophagy-mediated HIV inhibition?
CL097 activates TLR8 to induce autophagy via CYP27B1/VDR, reducing HIV replication . Key approaches:
Q. How does CL097 enhance CD8+ T cell cytotoxicity in cancer models, and what controls are essential?
CL097 upregulates perforin, granzyme B, and IFN-γ in CD8+ T cells via TLR7 . Experimental design:
Q. What experimental strategies validate NADPH oxidase as the primary source of CL097-induced ROS?
Q. How should researchers address variability in CL097’s effects across immune cell subsets?
- Single-cell RNA-seq : Profile TLR7/8 expression heterogeneity in PBMCs or sorted T cell/macrophage populations .
- Cytokine multiplexing : Compare IL-1β, IL-8, and TNF-α secretion patterns in macrophages vs. neutrophils .
- Dose-response curves : Establish cell type-specific EC50 values for ROS/cytokine induction .
Methodological Best Practices
- Controls : Include TLR7/8-negative cells, inactive analogs (e.g., CL075 for TLR7 specificity), and vehicle (DMSO) controls .
- Data normalization : Express ROS/cytokine data as fold-change relative to unstimulated cells .
- Statistical rigor : Use ANOVA with Dunnett’s test for multi-group comparisons and report effect sizes (e.g., Cohen’s d) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
